N-(4-benzamidocyclohexyl)benzamide
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Overview
Description
This compound, with the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol, is known for its role in various chemical and biological processes.
Preparation Methods
The synthesis of N-(4-benzamidocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions . Industrial production methods often utilize similar condensation reactions, ensuring scalability and efficiency.
Chemical Reactions Analysis
N-(4-benzamidocyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
N-(4-benzamidocyclohexyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research has shown its potential in developing therapeutic agents, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-benzamidocyclohexyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and halt tumor growth .
Comparison with Similar Compounds
N-(4-benzamidocyclohexyl)benzamide can be compared with other benzamide derivatives, such as:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound stands out due to its specific interactions with HDACs and its potential therapeutic applications .
Properties
IUPAC Name |
N-(4-benzamidocyclohexyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDRVFHSKWNDDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404661 |
Source
|
Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153250-59-0 |
Source
|
Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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